molecular formula C17H18FN3O4 B2686623 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1903770-31-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2686623
CAS RN: 1903770-31-9
M. Wt: 347.346
InChI Key: NBCUKIZDIUJAIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring, a fluoro group, an isoxazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,3-dihydrobenzo[f][1,4]oxazepin ring, a fluoro group, an isoxazole ring, and a carboxamide group . The exact structure would depend on the specific locations and orientations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the fluoro group might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluoro group might increase its lipophilicity, while the presence of a carboxamide group might allow it to form hydrogen bonds .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine leukemia and lung carcinoma, indicating their potential application in cancer research and therapy (Deady et al., 2005).

Microwave-assisted Synthesis and Biological Activities

Studies have explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This suggests applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Design, Synthesis, and Antibacterial Agents

The design and synthesis of novel analogs of carboxamide, particularly focusing on antibacterial applications, have been documented. Some compounds showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in combating bacterial infections (Palkar et al., 2017).

Novel PET Probes for Alzheimer's Disease

Another research avenue involves the development of novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This application is crucial for diagnosing and understanding the progression of Alzheimer's disease (Cui et al., 2012).

Organocatalytic Asymmetric Reactions

Research into the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been conducted, yielding compounds with chiral tetrasubstituted C‒F stereocenters. This process has implications for the synthesis of pharmacologically relevant compounds (Li et al., 2019).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities and mechanisms of action .

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-10-16(11(2)25-20-10)17(23)19-5-6-21-8-12-7-13(18)3-4-14(12)24-9-15(21)22/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCUKIZDIUJAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

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